5-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine
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Overview
Description
5-Chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-amine core substituted with a chloro group and a tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl group.
Mechanism of Action
Target of Action
It is known that similar compounds have been used ascore protein allosteric modulators (CpAMs) for the Hepatitis B Virus (HBV) . These CpAMs are attractive potential anti-HBV therapeutics .
Mode of Action
It’s known that similar compounds can effectively inhibit a wide range of nucleoside-resistant hbv variants .
Biochemical Pathways
It’s known that similar compounds can inhibit the synthesis of adenosine diphosphate (adp) in the body, thereby preventing the action of esterase in organophosphorus pesticides .
Pharmacokinetics
It’s known that similar compounds can inhibit hbv dna viral load in an hbv aav mouse model through oral administration .
Result of Action
It’s known that similar compounds can show good control effect on both susceptible (s) and resistant ® populations, showing fresh-weight reductions of 945-949 and 895-904%, respectively .
Action Environment
It’s known that similar compounds can be applied in various ways such as spraying, coating, and seed treatment, effectively preventing the competition of weeds for crops .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of appropriate precursors under controlled conditions.
Cyclization Reactions: Forming the pyrazolo[1,5-a]pyridine ring system through cyclization processes.
Halogenation Reactions: Introducing the chloro group at the appropriate position on the pyrimidin-2-amine core.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to achieve the desired product.
Types of Reactions:
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use in drug development. Industry: It can be used in the manufacturing of various chemical products, including agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in substitution patterns.
Pyrimidin-2-amine derivatives: Compounds with variations in the pyrimidin-2-amine core.
Uniqueness: 5-Chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c13-10-7-15-12(16-8-10)14-5-9-6-17-18-4-2-1-3-11(9)18/h6-8H,1-5H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCKMIKUGMNJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC3=NC=C(C=N3)Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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